molecular formula C8H9NO B1623110 4-Methylbenzaldehyde oxime CAS No. 3235-02-7

4-Methylbenzaldehyde oxime

Cat. No.: B1623110
CAS No.: 3235-02-7
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-RMKNXTFCSA-N
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Description

4-Methylbenzaldehyde oxime, also known as p-methylbenzaldoxime, is an organic compound with the molecular formula C8H9NO. It is derived from 4-methylbenzaldehyde and hydroxylamine. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzaldehyde oxime can be synthesized through the condensation of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylbenzaldehyde oxime has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 4-Methylbenzaldehyde oxime is unique due to its specific reactivity and the presence of the methyl group, which influences its chemical behavior and applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(NE)-N-[(4-methylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNDYVBEUZSFEZ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-02-7, 3717-15-5
Record name Benzaldehyde, 4-methyl-, oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolualdoxime
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45454
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SYN-P-TOLUALDEHYDE OXIME
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Record name 4-Methylbenzaldehyde oxime
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Synthesis routes and methods I

Procedure details

A solution of 4-methylbenzaldehyde (5 g), hydroxylamine hydrochloride (4.34 g) and sodium acetate (6.23 g) in ethanol and water was stirred for one hour at room temperature. After the reaction solution was diluted with t-butylmethylether, the solution was washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 4-methylbenzaldehyde oxime (5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (41.7 g) in 70 ml of water was added to a solution of 36.1 g of 4-methylbenzaldehyde in 180 ml of absolute ethanol. A solution of 18 g of sodium hydroxide in 36 ml of water was added in portions during 5 to 10 minutes. The reaction mixture was then heated to boiling and filtered hot, and the filtrate was cooled in a dry ice-acetone bath. Water was added to the cooled filtrate until solid product precipitated. The solid was separated by filtration, air-dried overnight, and recrystallized from hexane to give 27.9 g of 4-methylbenzaldoxime, m.p. 73°-77°.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-tolualdehyde (600 mg, 5 mmol) in tetrahydrofuran (3 ml) was added hydroxylamine hydrochloride (700 mg, 10 mmol) and triethylamine (1.4 ml, 10 mmol). The reaction was subjected to microwave; absorbance normal; temp: 150° C.; time; 600 (s). The solid material was filtered off, and solvent removed from the filtrate under reduced pressure. The residue was purified using column chromatography (2:1 Hexanes:Ethyl Acetate) to provide (hydroxyimino)(4-methylphenyl)methane (500 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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